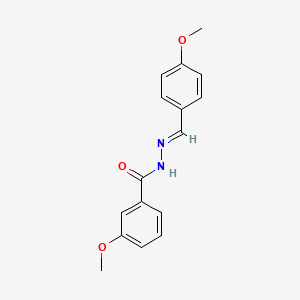

![molecular formula C21H18N4 B5553175 1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)

1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, also known as DMXAA, is a synthetic compound that has been studied extensively for its potential use as an anticancer agent. The compound was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.

Applications De Recherche Scientifique

Imidazole and Benzimidazole Derivatives in Antitumor Activity

Imidazole derivatives, including benzimidazoles, have been extensively reviewed for their antitumor activities. Compounds within this family have shown promise in the search for new antitumor drugs, demonstrating various biological properties. Some have advanced beyond preclinical testing, highlighting the potential of these structures in developing compounds with antitumor capabilities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthetic Approaches for Benzimidazoles and Their Biological Applications

The synthesis of benzimidazoles and their derivatives from o-phenylenediamines and various electrophilic reagents has been detailed, indicating their significance in biological applications. These compounds are reviewed for their methods of synthesis and potential uses in medicine, showcasing the flexibility and importance of benzimidazole derivatives in drug development (Ibrahim, M., 2011).

Pharmacological Properties of Benzimidazole Derivatives

Mannich bases of benzimidazole derivatives exhibit a wide range of pharmacological properties such as antioxidant, anti-inflammatory, anticancer, antiviral, and anthelmintic activities. These derivatives have significant roles in the medical field, encouraging the development of novel compounds with enhanced therapeutic benefits (Sethi, R., Arora, S., Jain, N., & Jain, S., 2015).

Anticancer Potential of Benzimidazole Hybrids

Benzimidazole hybrids have been thoroughly reviewed for their anticancer potential. These derivatives exhibit anticancer properties through various mechanisms, including intercalation, acting as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. The review emphasizes the importance of substituents in the synthesis of targeted benzimidazole derivatives as anticancer agents, providing insights into the structural-activity relationships that govern their potency and selectivity (Akhtar, M. J., Yar, M., Sharma, V., Khan, A., Ali, Zulphikar, Haider, M. R., & Pathak, A., 2019).

Mécanisme D'action

The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative and its biological target. For example, some benzimidazole derivatives have shown anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Orientations Futures

Benzimidazole derivatives continue to be of interest in medicinal chemistry due to their diverse biological and clinical applications . Future research will likely continue to explore the synthesis of new benzimidazole derivatives and their potential applications in various fields, including drug discovery .

Propriétés

IUPAC Name |

1-(2,5-dimethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4/c1-13-8-9-14(2)18(10-13)23-20-11-15(3)16(12-22)21-24-17-6-4-5-7-19(17)25(20)21/h4-11,23H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNHMWLHEFCNJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)

![1-amino-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5553167.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5553195.png)